Myristoyl Hexapeptide-23 is classified as a peptide due to its composition of amino acids linked by peptide bonds. It is specifically a hexapeptide, meaning it consists of six amino acids. The myristoyl modification enhances its lipophilicity, allowing better interaction with lipid membranes in the skin. This compound is often sourced from synthetic processes rather than natural extraction.
The synthesis of Myristoyl Hexapeptide-23 typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids on a solid support. This technique has several advantages, including high purity and yield of the final product.
The molecular structure of Myristoyl Hexapeptide-23 can be represented as follows:
The structure consists of six amino acids linked together, with a myristoyl group attached to one end. This configuration aids in membrane interaction and biological activity.
The primary chemical reactions involved in the synthesis of Myristoyl Hexapeptide-23 include:
These reactions are crucial for ensuring that the final compound retains its desired properties for skin application.
Myristoyl Hexapeptide-23 exerts its effects primarily through:
Myristoyl Hexapeptide-23 is primarily used in cosmetic formulations aimed at anti-aging and skin rejuvenation. Its applications include:
Myristoyl Hexapeptide-23 (Myristoyl-Ala-Lys-Lys-Leu-Lys-Leu-NH₂) exhibits targeted antibacterial activity against Cutibacterium acnes (formerly Propionibacterium acnes), a primary pathogen in acne vulgaris. The peptide's lipophilic myristoyl chain enables deep penetration into pilosebaceous units, disrupting preformed biofilms through electrostatic interactions with bacterial membranes. This interaction increases membrane permeability, causing leakage of intracellular components and eventual cell death. Studies demonstrate its efficacy in reducing bacterial viability by >90% at concentrations as low as 0.5 μM within 6 hours of exposure, significantly outperforming conventional agents like salicylic acid in biofilm eradication [5] [7].
Table 1: Antibacterial Efficacy of Myristoyl Hexapeptide-23
Strain | Concentration (μM) | Exposure Time (hr) | Reduction in Viability (%) |
---|---|---|---|
C. acnes (Biofilm) | 0.5 | 6 | 92% |
C. acnes (Planktonic) | 0.2 | 4 | 98% |
S. epidermidis | 5.0 | 24 | 15% |
Beyond direct antibacterial effects, Myristoyl Hexapeptide-23 promotes cutaneous microbiota homeostasis through competitive inhibition of pathogenic colonization. The peptide structurally mimics quorum-sensing molecules used by C. acnes, interfering with interbacterial communication systems such as the type VI secretion system (T6SS). This disruption prevents pathogenic strains from outcompeting commensal species like S. epidermidis. Research indicates a 40% increase in beneficial S. epidermidis survival in co-culture models when treated with 1 μM Myristoyl Hexapeptide-23, creating an ecological niche unfavorable for acnegenic overgrowth [2] [5].
In inflamed keratinocytes, Myristoyl Hexapeptide-23 suppresses key pro-inflammatory mediators by downregulating TLR-2 expression induced by C. acnes antigens. Molecular studies show 70% inhibition of IL-6 and 65% reduction of TNF-α secretion at 10 μM concentration through direct modulation of the JAK/STAT pathway. This cytokine suppression occurs within 24 hours of treatment, significantly reducing the chemotactic signals that recruit neutrophils to acne lesions [9] [10].
Table 2: Cytokine Modulation in Human Keratinocytes
Cytokine | Basal Secretion (pg/mL) | After C. acnes Stimulation (pg/mL) | With Peptide Treatment (pg/mL) | Reduction (%) |
---|---|---|---|---|
IL-6 | 12 ± 3 | 348 ± 42 | 104 ± 16 | 70.1% |
TNF-α | 8 ± 2 | 215 ± 28 | 75 ± 11 | 65.1% |
The peptide exerts nuclear-level anti-inflammatory effects by inhibiting IκB kinase (IKK) phosphorylation, thereby preventing NF-κB translocation. Immunoblot analyses reveal 80% reduction in phosphorylated IκBα within 30 minutes of treatment. This rapid pathway suppression decreases expression of MMP-9 (72% reduction) and vascular adhesion molecules (68% reduction), mitigating both tissue damage and perifollicular inflammation characteristic of moderate-to-severe acne [9] [10].
Myristoyl Hexapeptide-23 regulates sebum production through peroxisome proliferator-activated receptor gamma (PPAR-γ) antagonism. In SZ95 sebocytes, the peptide (5-10 μM) reduces PPAR-γ transcriptional activity by 45%, downregulating lipogenic enzymes including sterol response element-binding protein-1 (SREBP-1), fatty acid synthase (FAS), and acetyl-CoA carboxylase. This molecular intervention decreases de novo triglyceride synthesis by 60% within 48 hours without inducing sebocyte cytotoxicity. The mechanism represents a targeted approach to normalize pathological sebum overproduction in acne-prone skin [9].
The peptide disrupts the enzymatic hydrolysis of sebum triglycerides into pro-inflammatory free fatty acids (FFAs). It inhibits C. acnes-derived lipases by 75% at 2 μM concentration, directly reducing FFA levels in sebum. Additionally, it downregulates sebocyte expression of ADRP (adipose differentiation-related protein), a lipid droplet stabilizer, resulting in 40% less FFA release. Since FFAs activate TLR-2 and IL-8 cascades, this dual action mitigates both comedogenesis and inflammatory signaling [9] [10].
Table 3: Lipid Metabolic Pathways Modulated by Myristoyl Hexapeptide-23
Lipid Parameter | Regulatory Mechanism | Reduction (%) | Biological Consequence |
---|---|---|---|
Triglyceride synthesis | SREBP-1/FAS downregulation | 60% | Reduced sebum overproduction |
Free fatty acid release | Lipase inhibition + ADRP suppression | 75% | Decreased TLR-2 activation |
Peroxisomal β-oxidation | PPAR-γ antagonism | 45% | Normalized lipid metabolism |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: